4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that features a trifluoromethyl group, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide and a suitable base.
Incorporation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential as a pharmaceutical agent due to its stability and lipophilicity.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring can interact with various receptors and enzymes. The methoxyphenyl group can further modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)benzene
- 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)quinoline
- 4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)thiazole
Uniqueness
4-(3-Methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core. This combination imparts the compound with enhanced stability, lipophilicity, and potential biological activity, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C16H17F3N4O |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H17F3N4O/c1-24-12-4-2-3-11(9-12)13-10-14(16(17,18)19)22-15(21-13)23-7-5-20-6-8-23/h2-4,9-10,20H,5-8H2,1H3 |
InChI Key |
RSIDYVYIIJMCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F |
Origin of Product |
United States |
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